molecular formula C16H24N4O2 B6033849 N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B6033849
M. Wt: 304.39 g/mol
InChI Key: GLWDMRIUEMHLMC-GHRIWEEISA-N
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Description

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydroxyphenyl group, an ethylideneamino linkage, and a methylpiperazinyl moiety, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves the condensation of 4-hydroxyacetophenone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ethylideneamino linkage can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes and receptors, while the piperazine moiety can modulate neurotransmitter activity. These interactions can lead to various biological effects, depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)propanamide: Shares the hydroxyphenyl group but lacks the piperazine moiety.

    N-(4-methylpiperazin-1-yl)phenylacetamide: Contains the piperazine ring but differs in the rest of the structure.

Uniqueness

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-13(14-3-5-15(21)6-4-14)17-18-16(22)7-8-20-11-9-19(2)10-12-20/h3-6,21H,7-12H2,1-2H3,(H,18,22)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWDMRIUEMHLMC-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1CCN(CC1)C)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1CCN(CC1)C)/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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